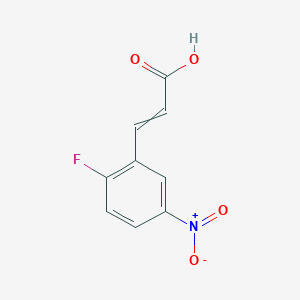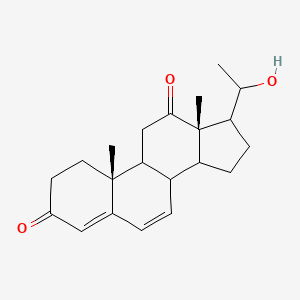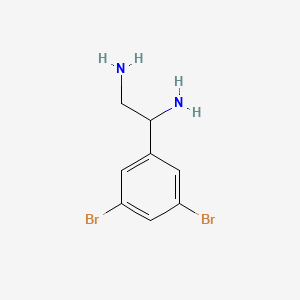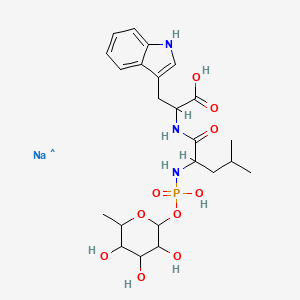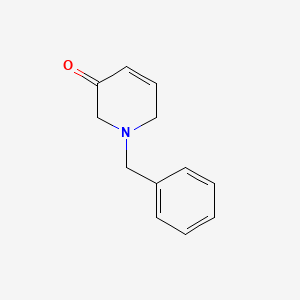
1-Benzyl-2,6-dihydropyridin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,6-dihydropyridin-3-one is a chemical compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in pharmaceutical research due to their diverse biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,6-dihydropyridin-3-one can be synthesized through various methods. One common approach involves the use of 6-benzyl-3,6-dihydropyridin-2(1H)-ones as starting materials. The synthesis can be triggered by reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), leading to the formation of bromo-substituted indeno[1,2-b]pyridin-2-ones and 3-iodo-5-benzyl-substituted 2-pyridones .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2,6-dihydropyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridones.
Reduction: Reduction reactions can convert it into tetrahydropyridines.
Substitution: Substitution reactions, such as the transfer of a benzyl group, can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like NBS and NIS are commonly used for oxidation reactions.
Reduction: Hydrogenation catalysts are often employed for reduction processes.
Substitution: Conditions involving wet CH3NO2 as a solvent and (PhO)3P as a catalyst are used for benzyl group transfer.
Major Products:
Oxidation: Formation of pyridones.
Reduction: Formation of tetrahydropyridines.
Substitution: Formation of indeno[1,2-b]pyridin-2-ones and 5-benzyl-2-pyridones.
Applications De Recherche Scientifique
1-Benzyl-2,6-dihydropyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is utilized in the development of pharmaceuticals and other industrial products
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,6-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and block voltage-gated L-type calcium channels, leading to various physiological effects. This mechanism is similar to that of other dihydropyridines, which are known to promote vasodilation and reduce blood pressure .
Comparaison Avec Des Composés Similaires
1-Benzyl-2,6-dihydropyridin-3-one can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers.
Tetrahydropyridin-4-yliden iminium salts: These compounds exhibit significant antiprotozoal activities and are used in the treatment of diseases like malaria and sleeping sickness.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
1-benzyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2 |
Clé InChI |
GQQVXUAHRDWBHM-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=O)CN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



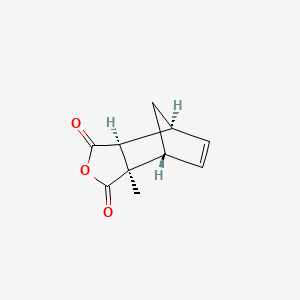
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
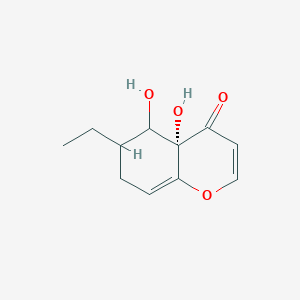
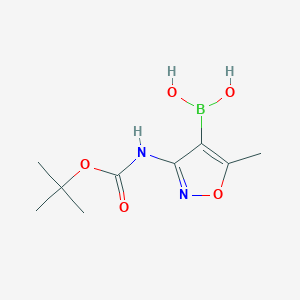
![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)
![1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine](/img/structure/B12434832.png)
